4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Overview
Description
This compound belongs to the class of organic compounds known as salicylic acids . These are ortho-hydroxylated benzoic acids .
Synthesis Analysis
The synthesis of a similar compound, 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester hydrobromide, has been reported . The synthesis involved the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring substituted at the positions 2 and 3 . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester hydrobromide, have been reported . It has a molecular weight of 315.19, and it’s a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, such as 2-(5-Phenylthiazol-4-yl)benzoic acids, has been explored for potential use in plant growth regulation. These compounds are synthesized through multi-step processes involving α-bromo ketone and thiazole esters (Teitei, 1980).
Characterization and Utility in Synthesis : Novel thiazole derivatives have been prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, identified using various spectroscopic methods, and some showed anti-inflammatory activity (Lynch et al., 2006).
Incorporation in Antimicrobial Coatings : A coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, was synthesized and found effective as an antimicrobial agent when incorporated into polyurethane coatings. This application demonstrates its potential in enhancing the antimicrobial properties of surfaces (El‐Wahab et al., 2014).
Unexpected Reactions in Synthesis : Research into the synthesis of related compounds revealed unexpected reactions, like the formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, showcasing the complexity of reactions involving similar molecular structures (Rodríguez et al., 2022).
Biological and Pharmaceutical Research
Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal activities. This is evident in compounds like 4-{2-[(Aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, indicating potential pharmaceutical applications (Narayana et al., 2006).
Use in Dye-Sensitized Solar Cells : The structural variation of thiazole derivatives, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, influences their performance in dye-sensitized solar cells. These findings contribute to the development of more efficient solar energy technologies (Yang et al., 2016).
Development of Fluorescent Probes : Research on thiazole-based compounds like 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) has led to the creation of sensitive fluorescent probes for detecting biological molecules, with applications in cell imaging and diagnostics (Yu et al., 2018).
Potential in Allosteric Protein Kinase Inhibitors : Derivatives like 4-(4-phenylthiazol-2-ylamino)benzoic acid have been identified as allosteric modulators of protein kinase CK2, showing potential for therapeutic applications in cancer treatment (Bestgen et al., 2019).
Mechanism of Action
While the specific mechanism of action for “4-(2-Amino-1,3-thiazol-4-yl)benzoic acid” is not available, it’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Future Directions
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This review attempts to inform the readers on three major classes of thiazole-bearing molecules: Thiazoles as treatment drugs, thiazoles in clinical trials, and thiazoles in preclinical and developmental stages . The authors expect that the current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZPYJBDYGAEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-94-3 | |
Record name | 4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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